molecular formula C10H12N2O B1462853 2-Amino-1-(1H-indol-5-yl)ethanol CAS No. 508233-98-5

2-Amino-1-(1H-indol-5-yl)ethanol

Cat. No.: B1462853
CAS No.: 508233-98-5
M. Wt: 176.21 g/mol
InChI Key: DBSJEVJNWCMQOR-UHFFFAOYSA-N
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Description

2-Amino-1-(1H-indol-5-yl)ethanol is an organic compound that belongs to the class of indole derivatives.

Mechanism of Action

Target of Action

2-Amino-1-(1H-indol-5-yl)ethanol, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives, including this compound, are involved in various biochemical pathways. They are produced by the metabolism of tryptophan, an essential amino acid, catalyzed by intestinal microorganisms . The resulting indole derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

The bioavailability of indole derivatives can be influenced by factors such as the compound’s lipophilicity and water solubility .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the pathways it affects. For example, some indole derivatives have been found to display moderate inhibitory activity against α-glucosidase .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Changes in the gut microbiota could therefore potentially affect the production and action of this compound.

Properties

IUPAC Name

2-amino-1-(1H-indol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-6-10(13)8-1-2-9-7(5-8)3-4-12-9/h1-5,10,12-13H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSJEVJNWCMQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60667678
Record name 2-Amino-1-(1H-indol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60667678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

508233-98-5
Record name 2-Amino-1-(1H-indol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60667678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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